![molecular formula C7H4ClN3O2 B13688959 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13688959.png)
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
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Overview
Description
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 5-position and a carboxylic acid group at the 7-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with triethyl orthoformate and acetic anhydride to yield the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom
Scientific Research Applications
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts
Mechanism of Action
The mechanism of action of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the presence of the chlorine atom and carboxylic acid group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-[1,2,4]triazolo[4,3-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.
5-Chloro-[1,2,4]triazolo[4,3-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
5-Chloro-[1,2,4]triazolo[4,3-a]benzene: Similar structure but with a benzene ring instead of a pyridine ring
Uniqueness
The uniqueness of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid lies in its specific substitution pattern and the presence of both a chlorine atom and a carboxylic acid group. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C7H4ClN3O2
- Molecular Weight : 197.58 g/mol
- CAS Number : 1159831-56-7
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic processes.
- Anticancer Properties : Research indicates that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. For example, in vitro studies have demonstrated significant cytotoxic effects on colorectal cancer cell lines (HCT116) with IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil .
- Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating the NF-kB signaling pathway.
Anticancer Activity
A notable study evaluated the efficacy of this compound against various cancer cell lines:
Cell Line | IC50 (µg/mL) | Comparison with Control |
---|---|---|
HCT116 | 6.76 | Better than 5-FU (77.15) |
A549 | 193.93 | Comparable to control |
MCF7 | 120.50 | Moderate activity |
The results indicated that this compound is particularly effective against HCT116 cells, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Studies
In antimicrobial assays, this compound demonstrated significant inhibition against:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings highlight its potential application in treating bacterial infections .
Properties
IUPAC Name |
5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-4(7(12)13)2-6-10-9-3-11(5)6/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRJLNSCIBUCLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N2C1=NN=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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